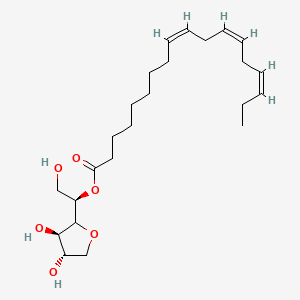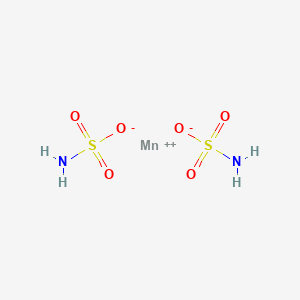
Manganese(2+) disulphamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Manganese(2+) disulphamate can be synthesized through the reaction of manganese(II) salts with disulfamic acid. The typical reaction involves dissolving manganese(II) sulfate in water and then adding disulfamic acid to the solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods
In an industrial setting, this compound can be produced by reacting manganese dioxide with sulfur dioxide and ammonia. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. This method allows for the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
Manganese(2+) disulphamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation states of manganese, such as manganese(III) or manganese(IV) compounds.
Reduction: It can be reduced to form manganese metal or lower oxidation state manganese compounds.
Substitution: The disulphamate ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used. These reactions are often performed under inert atmosphere to prevent re-oxidation.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, or halides. The reactions are usually performed in organic solvents under reflux conditions.
Major Products Formed
Oxidation: Manganese(III) or manganese(IV) oxides.
Reduction: Manganese metal or manganese(II) compounds.
Substitution: Coordination complexes with different ligands.
科学的研究の応用
Manganese(2+) disulphamate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various manganese compounds and coordination complexes.
Biology: this compound is studied for its potential role in biological systems, particularly in enzymatic reactions where manganese is a cofactor.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of manganese-based catalysts and as a component in certain types of batteries.
作用機序
The mechanism of action of manganese(2+) disulphamate involves its interaction with molecular targets such as enzymes and proteins. In biological systems, this compound can act as a cofactor for various enzymes, facilitating redox reactions and other biochemical processes. The compound can also interact with cellular pathways, influencing processes such as oxidative stress response and signal transduction.
類似化合物との比較
Similar Compounds
Manganese(II) sulfate: A commonly used manganese salt with similar applications in agriculture and industry.
Manganese(II) chloride: Another manganese salt used in chemical synthesis and as a catalyst.
Manganese(II) acetate: Used in organic synthesis and as a precursor for other manganese compounds.
Uniqueness
Manganese(2+) disulphamate is unique due to its specific ligand environment, which can influence its reactivity and coordination chemistry. The presence of disulphamate ligands can provide distinct properties compared to other manganese salts, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
83929-95-7 |
|---|---|
分子式 |
H4MnN2O6S2 |
分子量 |
247.12 g/mol |
IUPAC名 |
manganese(2+);disulfamate |
InChI |
InChI=1S/Mn.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 |
InChIキー |
KEXSCPNGYFGPFU-UHFFFAOYSA-L |
正規SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



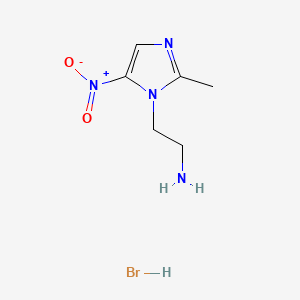
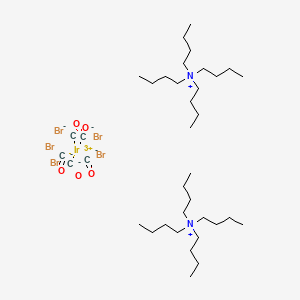
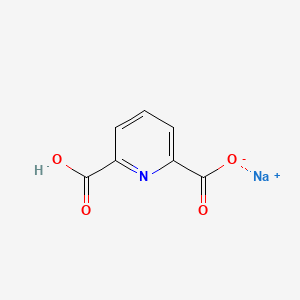

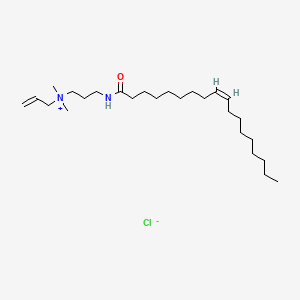
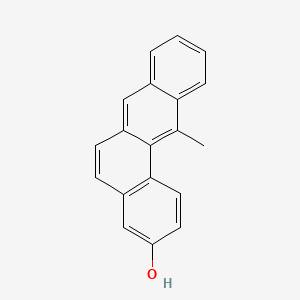
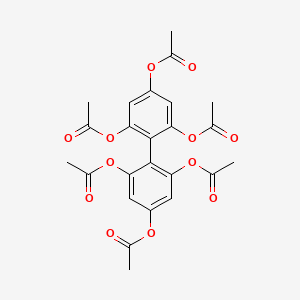
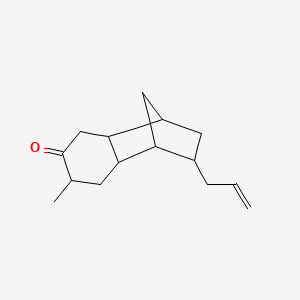
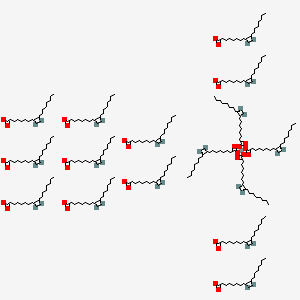
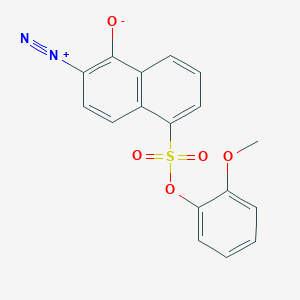
![p-[(Undecafluorohexenyl)oxy]benzenesulfonyl chloride](/img/structure/B12682420.png)

